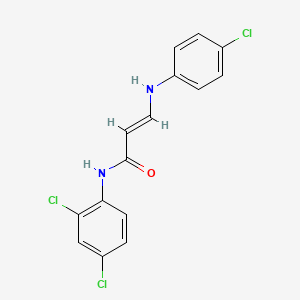

3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide is an organic compound characterized by the presence of chloroaniline and dichlorophenyl groups attached to an acrylamide backbone

准备方法

The synthesis of 3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide typically involves the reaction of 4-chloroaniline with 2,4-dichlorophenylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

化学反应分析

3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles such as amines or thiols.

科学研究应用

Chemistry

In the field of chemistry, 3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow researchers to explore modifications that can lead to new compounds with desirable properties .

Biology

The compound is under investigation for its potential biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, the introduction of chlorinated groups has been linked to enhanced efficacy against resistant strains of bacteria .

- Anticancer Activity: Research indicates that derivatives of this compound can inhibit cancer cell growth. For example, a study demonstrated that acrylamide derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines . The mechanism involves binding to specific molecular targets within the cells, potentially disrupting processes such as DNA replication and protein synthesis.

Medicine

In medicinal chemistry, ongoing research aims to evaluate the therapeutic potential of this compound for various diseases. The acrylamide functional group has been noted for improving drug-like properties of compounds, enhancing solubility and bioavailability .

- Case Study: A study on acrylamide derivatives demonstrated improved pharmacokinetic properties and increased potency against specific enzyme targets involved in cancer progression .

Industry

The compound is also utilized in industrial applications for developing new materials with specific properties. Its role in creating polymers and coatings highlights its versatility beyond traditional chemical applications .

作用机制

The mechanism of action of 3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.

相似化合物的比较

3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide can be compared with other similar compounds, such as:

3-(4-chloroanilino)-N-(2,4-dichlorophenyl)propionamide: This compound has a similar structure but with a propionamide backbone instead of an acrylamide backbone.

3-(4-chloroanilino)-N-(2,4-dichlorophenyl)butyramide: This compound has a butyramide backbone, making it slightly different in terms of chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

3-(4-chloroanilino)-N-(2,4-dichlorophenyl)acrylamide (CAS Number: 62299-17-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁Cl₃N₂O. The compound features a complex structure that contributes to its biological activity, characterized by the presence of multiple chlorine substituents which may enhance its reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, studies have suggested that it can inhibit the activity of protein kinases, which play a critical role in signaling pathways that regulate cell growth and division.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This could be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent. The specific pathways involved include caspase activation and modulation of Bcl-2 family proteins.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis indicated an increase in the sub-G1 phase population, confirming apoptosis induction.

- Microbial Resistance : In another study evaluating antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. Results indicated a promising antibacterial effect, suggesting its potential use as a lead compound for developing new antibiotics.

- Toxicological Assessment : A comprehensive toxicity assessment was performed using zebrafish embryos to evaluate developmental toxicity. The results showed no significant teratogenic effects at concentrations up to 100 µM, indicating a favorable safety profile for further development.

属性

IUPAC Name |

(E)-3-(4-chloroanilino)-N-(2,4-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3N2O/c16-10-1-4-12(5-2-10)19-8-7-15(21)20-14-6-3-11(17)9-13(14)18/h1-9,19H,(H,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBIWGBHWXVHHS-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。